1-(CHLOROMETHYL)-3-CYCLOPROPOXYBENZENE
CAS No.: 921602-61-1
Cat. No.: VC8152167
Molecular Formula: C10H11ClO
Molecular Weight: 182.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 921602-61-1 |
---|---|
Molecular Formula | C10H11ClO |
Molecular Weight | 182.64 g/mol |
IUPAC Name | 1-(chloromethyl)-3-cyclopropyloxybenzene |
Standard InChI | InChI=1S/C10H11ClO/c11-7-8-2-1-3-10(6-8)12-9-4-5-9/h1-3,6,9H,4-5,7H2 |
Standard InChI Key | JEGBVPRYDMKODA-UHFFFAOYSA-N |
SMILES | C1CC1OC2=CC=CC(=C2)CCl |
Canonical SMILES | C1CC1OC2=CC=CC(=C2)CCl |
Introduction
Structural and Molecular Characteristics
1-(Chloromethyl)-3-cyclopropoxybenzene belongs to the class of halogenated aromatic ethers, with the molecular formula and a molecular weight of 182.65 g/mol . The benzene core features a chloromethyl (-CHCl) group at position 1 and a cyclopropoxy (-O-cyclopropyl) group at position 3, creating a meta-substituted arrangement. This spatial configuration introduces steric and electronic effects that influence its reactivity.
Table 1: Key Physical and Chemical Properties
Property | Value |
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Molecular Formula | |
CAS Number | 921602-61-1 |
Molecular Weight | 182.65 g/mol |
Purity | 95+% (stabilized with calcium hydroxide) |
Storage Conditions | Inert atmosphere, 2–8°C |
The cyclopropoxy group introduces ring strain, which can enhance reactivity in certain transformations, while the chloromethyl group serves as a versatile site for nucleophilic substitution.
Chemical Reactivity and Applications
Nucleophilic Substitution Reactions
The chloromethyl group undergoes facile nucleophilic substitution, enabling the formation of carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. For example:
where represents amines, alkoxides, or thiols. This reactivity is exploited in pharmaceutical synthesis to append bioactive moieties to the aromatic core.
Cyclopropoxy Ring-Opening
Under acidic or radical conditions, the cyclopropane ring may undergo ring-opening reactions, generating intermediates for further functionalization. For instance, protonation of the cyclopropoxy oxygen can lead to ring expansion or fragmentation.
Industrial and Research Applications
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Pharmaceutical Intermediates: Used in the synthesis of kinase inhibitors and antimicrobial agents due to its dual functional groups.
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Material Science: Serves as a monomer in polymer synthesis, contributing to materials with enhanced thermal stability.
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Agrochemicals: Incorporated into herbicides and fungicides targeting specific enzymatic pathways .
Storage requires an inert atmosphere (e.g., nitrogen or argon) at 2–8°C to prevent decomposition .
Comparative Analysis with Structural Analogs
Several analogs of 1-(chloromethyl)-3-cyclopropoxybenzene exhibit distinct properties:
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1-(Chloromethyl)-4-cyclopropoxybenzene: Differs in substituent position (para), altering electronic effects.
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1-(Chloromethyl)-3-isopropoxybenzene: Replaces cyclopropoxy with isopropoxy, reducing ring strain and reactivity .
These variations highlight the importance of substituent placement in modulating chemical behavior.
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